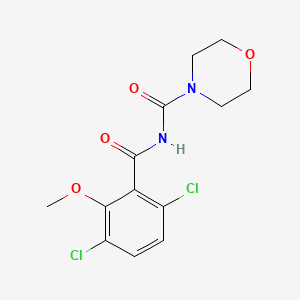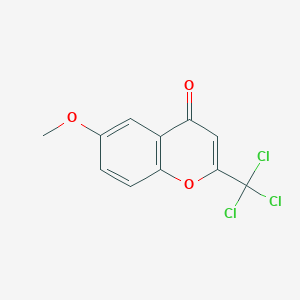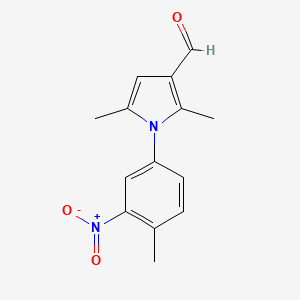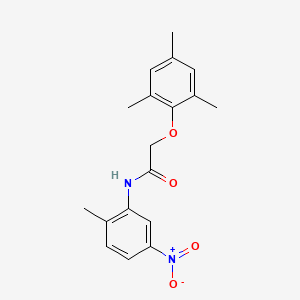
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as IBC, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. IBC belongs to the class of hydrazones and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In addition, N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide. One area of interest is the development of new derivatives of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide in humans.
Synthesis Methods
The synthesis of N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide involves the reaction of 4-isopropylbenzaldehyde and 2-phenylcyclopropanecarboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, and the resulting product is then purified using column chromatography.
Scientific Research Applications
N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been the subject of several scientific studies due to its potential use in the treatment of various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, N'-(4-isopropylbenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14(2)16-10-8-15(9-11-16)13-21-22-20(23)19-12-18(19)17-6-4-3-5-7-17/h3-11,13-14,18-19H,12H2,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNINAXHSDHXEC-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopropanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

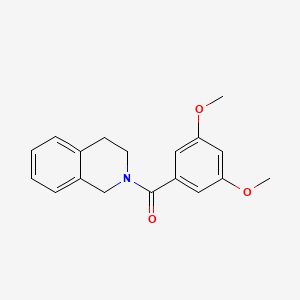
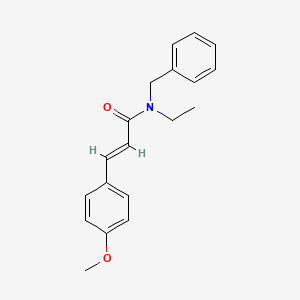
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
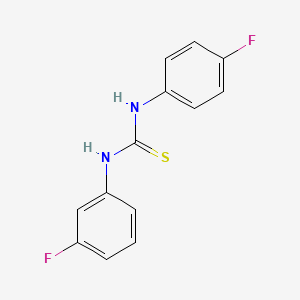
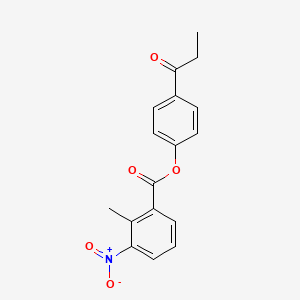
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)

